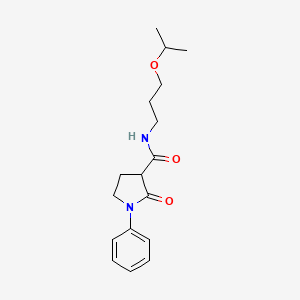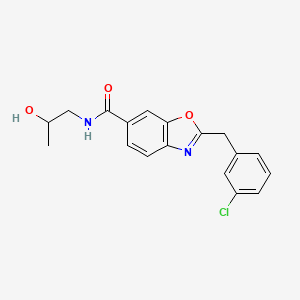
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide, also known as CGP-37157, is a compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a potent inhibitor of the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane.
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide inhibits the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium and sodium ions across the mitochondrial membrane. This inhibition leads to an increase in mitochondrial calcium levels, which has been shown to have a protective effect against oxidative stress and cell death.
Biochemical and Physiological Effects
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have a number of biochemical and physiological effects. In addition to its role in protecting against mitochondrial dysfunction, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve cardiac function and reduce the severity of ischemic injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide in lab experiments is its potency and specificity as an inhibitor of the mitochondrial Na+/Ca2+ exchanger. However, its use is limited by its relatively short half-life and the need for high concentrations to achieve effective inhibition.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide. One area of interest is its potential application in the treatment of cancer, particularly those types that are associated with mitochondrial dysfunction. Another area of interest is its role in the regulation of autophagy, which is a cellular process that plays a critical role in the maintenance of cellular homeostasis. Additionally, further studies are needed to determine the optimal dosing and administration of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide for therapeutic use.
Conclusion
In conclusion, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide is a compound that has gained significant attention in scientific research due to its potential application in various fields. Its inhibition of the mitochondrial Na+/Ca2+ exchanger has been shown to have a protective effect against mitochondrial dysfunction and cell death in models of neurodegenerative diseases and ischemic injury. While there are limitations to its use, N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has the potential to be a valuable tool in the study of mitochondrial function and the development of therapeutics for a variety of diseases.
Synthesemethoden
The synthesis of N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with N-phenylsulfonyl chloride and 3-chloroaniline. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine and deprotected to yield N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been extensively studied for its potential application in various fields of scientific research. One of the major areas of interest is its role in the treatment of neurological disorders, particularly those associated with mitochondrial dysfunction. N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-2-pyridinylglycinamide has been shown to protect against mitochondrial calcium overload and prevent cell death in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-15-7-6-8-16(13-15)23(27(25,26)17-9-2-1-3-10-17)14-19(24)22-18-11-4-5-12-21-18/h1-13H,14H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYGTKZLVLFYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6032634.png)
![N-[(1-hydroxycyclohexyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6032636.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6032637.png)
![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B6032703.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-2-piperidinyl)methyl]benzamide](/img/structure/B6032738.png)